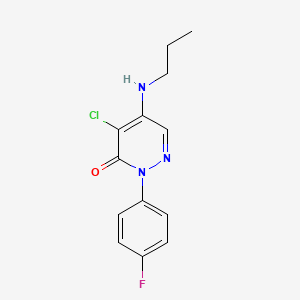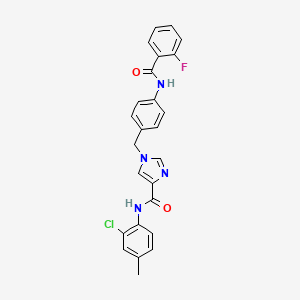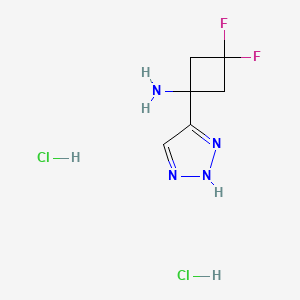
3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;dihydrochloride” is a chemical compound with the molecular formula C6H10Cl2F2N4 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;dihydrochloride” can be analyzed using various spectroscopic techniques. The compound has a molecular weight of 247.073 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;dihydrochloride” can be analyzed using various techniques. The compound has a molecular weight of 247.07 g/mol .Wissenschaftliche Forschungsanwendungen
Triazenes and Dihydroazolo[1,5-a]pyrimidines Synthesis
Research has demonstrated the creation of triazenes and dihydroazolo[1,5-a]pyrimidines through specific synthetic processes. Spirocyclic 1,3-dipolar cycloadducts of azides to heterocyclic ketene N,N-acetals open their dihydro-1,2,3-triazole ring in the presence of weak Bronsted acids to afford novel 1,3-substituted triazenes, which form colorless, crystallized tetrafluoroborates and hexafluorophosphates. This ring-opening is reversed in alkaline solutions, showing the potential for creating a variety of structurally novel compounds for further research applications (Quast, Ach, & Regnat, 2005). Similarly, cyclisation of ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxo-propionates with various amines results in the formation of polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines, indicating a method for introducing fluoroalkyl groups into cyclic compounds (Goryaeva et al., 2009).
Catalysis and Synthesis
Iridium-catalyzed methods have been developed for highly regioselective azide-ynamide cycloaddition, providing access to 5-amido fully substituted 1,2,3-triazoles under mild, air, aqueous, and bioorthogonal conditions. This method emphasizes the efficient use of catalysts in organic synthesis, showcasing the potential to create complex molecules under environmentally friendly conditions (Song & Zheng, 2017).
Fluorination Techniques
Research on the geminal difluorination of methylenecyclopropanes (MCPs) for synthesizing gem-difluorocyclobutanes highlights the importance of fluorine in medicinal chemistry. Using commercially available fluorine sources, this protocol exhibits a Wagner-Meerwein rearrangement with mild conditions and good functional group tolerance, providing valuable building blocks for the synthesis of biologically active molecules (Lin et al., 2021).
Eigenschaften
IUPAC Name |
3,3-difluoro-1-(2H-triazol-4-yl)cyclobutan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N4.2ClH/c7-6(8)2-5(9,3-6)4-1-10-12-11-4;;/h1H,2-3,9H2,(H,10,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBOFPRGGADZHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(C2=NNN=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-Dimethyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-sulfonamide](/img/structure/B2667477.png)
![6-Fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2667478.png)
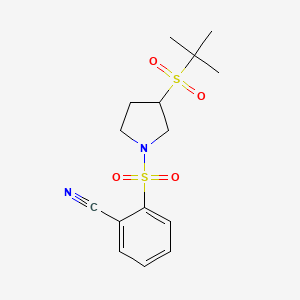
![(Z)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2667481.png)
![tert-butyl N-{[(4-fluorophenyl)carbamoyl]methyl}carbamate](/img/structure/B2667482.png)
![(E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-prop-2-enylprop-2-enamide](/img/structure/B2667484.png)

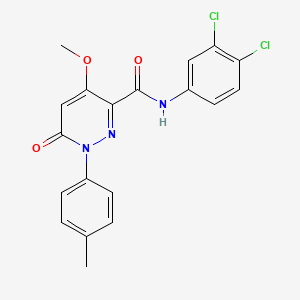
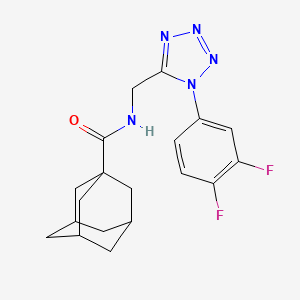
![N-(4-fluorophenyl)-3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2667490.png)
![5-((2-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2667493.png)
![N-(5-chloro-2-methylphenyl)-2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2667497.png)
